molecular formula C18H16FN3OS B2579492 2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391227-13-7

2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2579492
CAS RN: 391227-13-7
M. Wt: 341.4
InChI Key: QMAHSTCVLFGTRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, there are related studies on the synthesis of 1,3,4-thiadiazole-based compounds . These compounds were designed, synthesized, and their anticancer effects were assessed . The results were compared to that of doxorubicin .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not explicitly provided in the search results .

Scientific Research Applications

Antitumor Activity

A significant application of benzamide derivatives, including structures similar to 2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide, is in the field of oncology. Studies have shown that these compounds can act as synthetic inhibitors of histone deacetylase (HDA), displaying marked in vivo antitumor activity against various human tumor cell lines. This inhibition is associated with changes in cell cycle distribution, induction of apoptosis, and the inhibition of tumor growth in animal models. Such compounds offer a novel chemotherapeutic approach for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Fluorescence Studies

Another area of application is in fluorescence studies, where derivatives of 1,3,4-thiadiazol have been investigated for their fluorescence properties in various conditions. The fluorescence effects observed in aqueous solutions of these compounds at different pH levels can be attributed to aggregation factors and charge transfer effects. This makes them potential candidates for studying biological systems through fluorescence microscopy, particularly in understanding the molecular basis of diseases and the development of diagnostic tools (Matwijczuk et al., 2018).

Novel Fluorescent Probes

Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), suggesting their utility as novel fluorescent probes for bioimaging applications. The introduction of fluorine or fluorine-containing groups into these molecules can further enhance their properties for specific applications in biological imaging and diagnostics (Zhang et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” is not available, related 1,3,4-thiadiazole-based compounds have been studied for their anticancer effects . Some of these compounds exhibit higher cytotoxic activity than doxorubicin against certain cell lines . They activate caspases 3 and 9 in both PC3 and HT-29 cell lines .

Future Directions

While specific future directions for “2-fluoro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide” are not available, there is ongoing research into 1,3,4-thiadiazole-based compounds for their potential as anticancer agents . These compounds are being designed and synthesized, and their anticancer effects are being assessed .

properties

IUPAC Name

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHSTCVLFGTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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